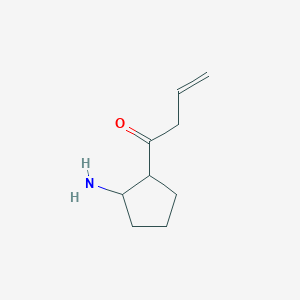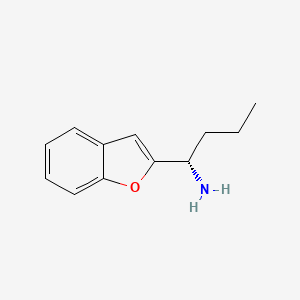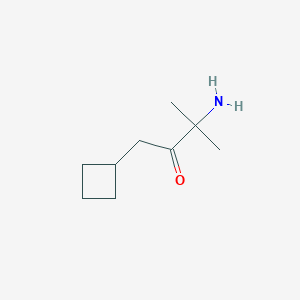
4-(Chloromethoxy)-1,2-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with chloromethoxy and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,2-difluorobenzene typically involves the chloromethylation of 1,2-difluorobenzene. This process can be achieved using 1,4-bis(chloromethoxy)butane as the chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete chloromethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include reaction time, reagent concentration, and solvent choice .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethoxy)-1,2-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-1,2-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its reactivity and potential environmental impact
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the difluoro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethoxy)-1,2-dichlorobenzene
- 4-(Chloromethoxy)-1,2-dibromobenzene
- 4-(Chloromethoxy)-1,2-diiodobenzene
Uniqueness
4-(Chloromethoxy)-1,2-difluorobenzene is unique due to the presence of both chloromethoxy and difluoro groups, which impart distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C7H5ClF2O |
|---|---|
Molekulargewicht |
178.56 g/mol |
IUPAC-Name |
4-(chloromethoxy)-1,2-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
InChI-Schlüssel |
ACYJZMMNXFYGHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



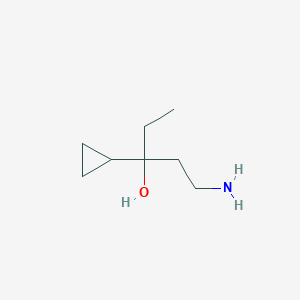
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
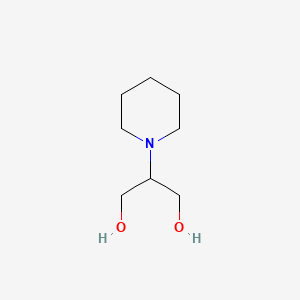

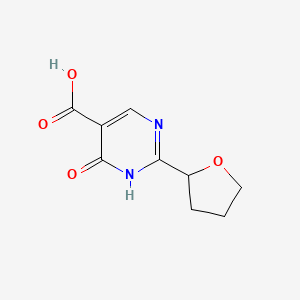
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
